

Acidity Face-Off: A Comparative Guide to Sulfuric Acid and Nitric Acid

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Compound of Interest

Compound Name: Sulfuric acid

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For researchers, scientists, and professionals in drug development, a nuanced understanding of reagent properties is paramount. **Sulfuric acid** (H_2SO_4) and nitric acid (HNO_3) are two of the most common mineral acids used in laboratory and industrial settings. While both are classified as strong acids, they exhibit a significant difference in acidic strength, which dictates their specific applications. This guide provides an objective comparison of their acidity, supported by quantitative data and experimental methodologies.

Quantitative Analysis: The pKa Verdict

The most direct measure of acid strength in a solution is the acid dissociation constant (K_a), often expressed on a logarithmic scale as the $\text{p}K_a$ value ($\text{p}K_a = -\log K_a$). A lower $\text{p}K_a$ value corresponds to a higher K_a and thus a stronger acid.^{[1][2]} **Sulfuric acid** is a diprotic acid, meaning it can donate two protons, while nitric acid is monoprotic. The first dissociation of **sulfuric acid** is significantly stronger than that of nitric acid.

Table 1: Comparison of Acid Dissociation Constants

Acid	Formula	$\text{p}K_a$ (First Dissociation)	Conjugate Base	Dissociation Equation
Sulfuric Acid	H_2SO_4	~ -3.0	HSO_4^- (Bisulfate)	$\text{H}_2\text{SO}_4 + \text{H}_2\text{O} \rightleftharpoons \text{H}_3\text{O}^+ + \text{HSO}_4^-$
Nitric Acid	HNO_3	~ -1.4 ^[3]	NO_3^- (Nitrate)	$\text{HNO}_3 + \text{H}_2\text{O} \rightleftharpoons \text{H}_3\text{O}^+ + \text{NO}_3^-$

The data unequivocally shows that **sulfuric acid** is a considerably stronger acid than nitric acid, as indicated by its much lower pK_a value for the first proton donation.[4]

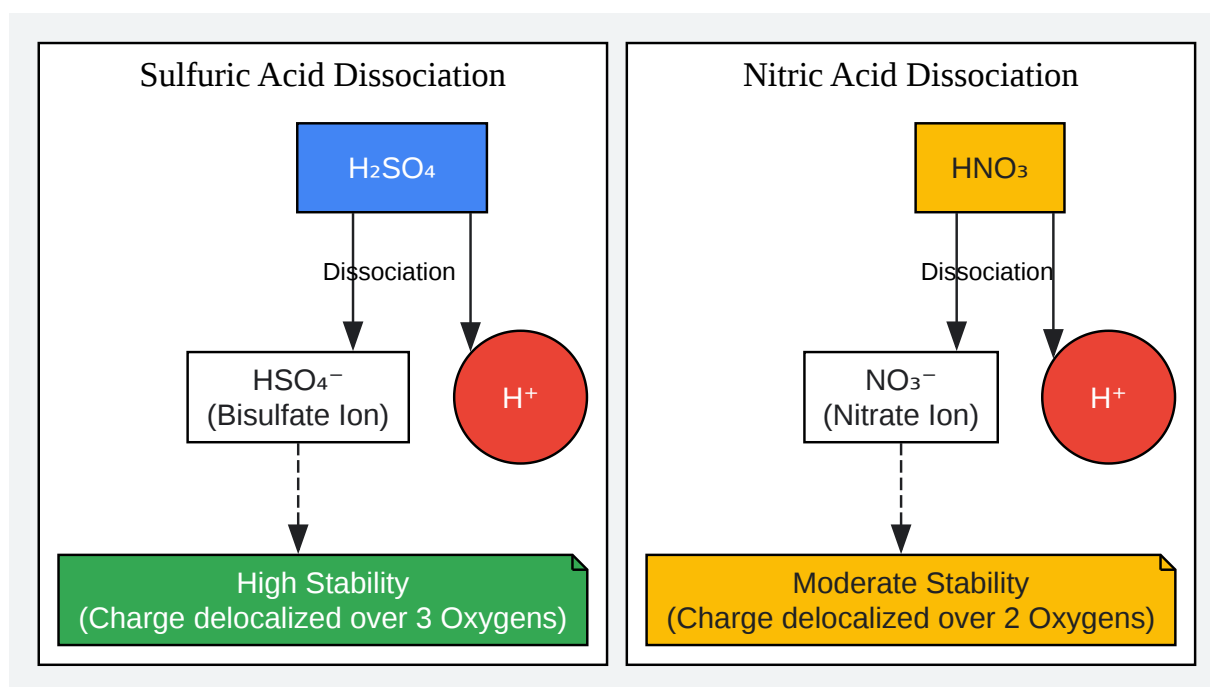
The Structural Basis for Acidity

The difference in acidic strength is fundamentally rooted in the stability of the conjugate bases formed upon deprotonation.[5] A more stable conjugate base corresponds to a stronger parent acid because the equilibrium of the dissociation reaction is shifted further to the right.

The stability of the bisulfate (HSO_4^-) and nitrate (NO_3^-) ions is enhanced by the delocalization of the negative charge through resonance.[5][6]

- **Sulfuric Acid's Conjugate Base (HSO_4^-):** Upon losing a proton, the negative charge on the bisulfate ion is delocalized across three oxygen atoms. This extensive delocalization spreads the charge over a larger area, resulting in a highly stable anion.
- **Nitric Acid's Conjugate Base (NO_3^-):** In the nitrate ion, the negative charge is delocalized across only two oxygen atoms.[5]

The greater resonance stabilization of the bisulfate ion makes its formation more energetically favorable, thus making **sulfuric acid** more prone to donate a proton.



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Caption: Dissociation pathways and relative stability of conjugate bases.

Experimental Protocol: pK_a Determination by Potentiometric Titration

Potentiometric titration is a standard, high-precision method for experimentally determining pK_a values.^{[7][8]} The procedure involves monitoring the pH of an acidic solution as a standardized base is added incrementally.

Objective: To determine the pK_a of an acid by generating a titration curve.

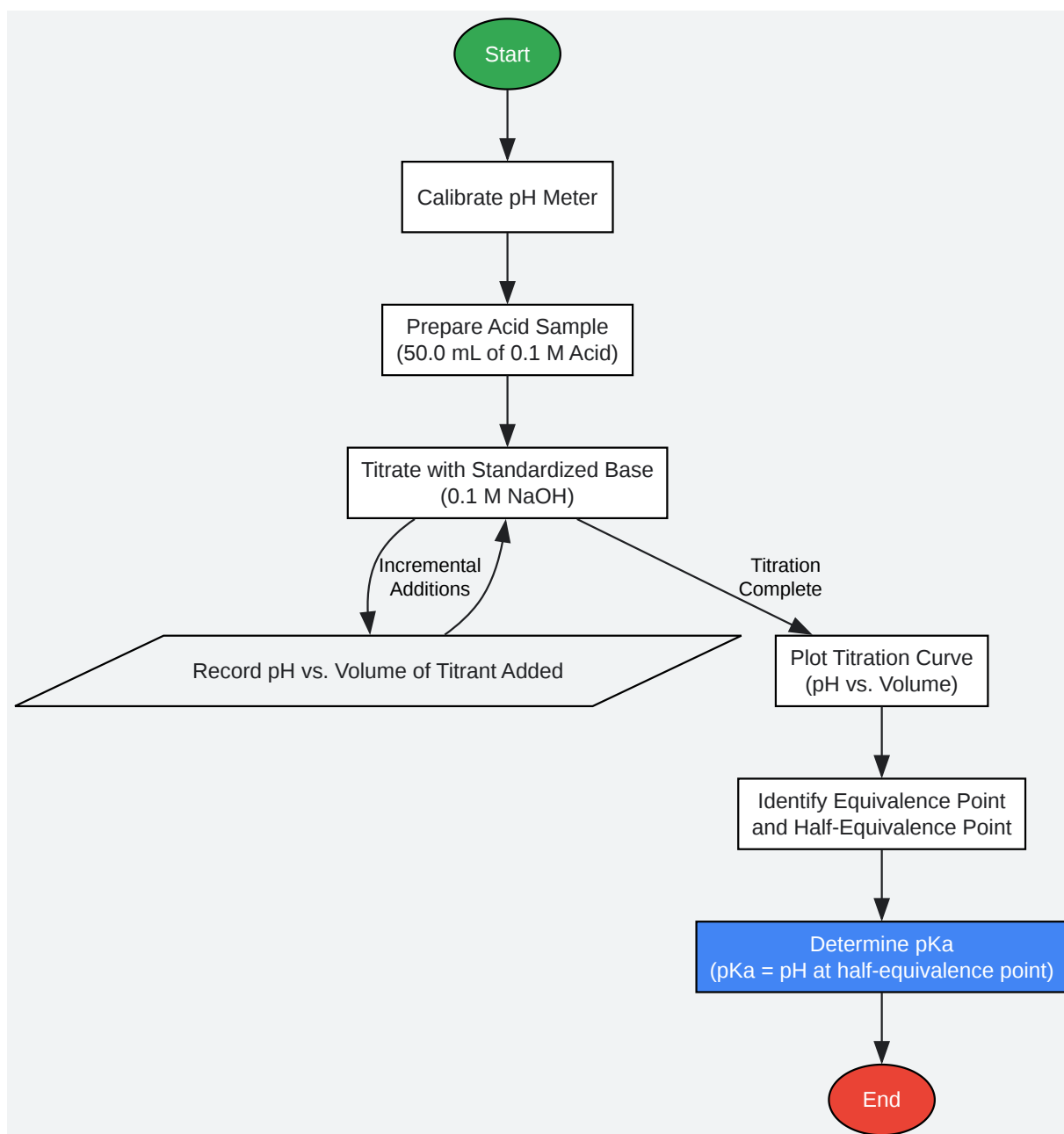
Materials & Equipment:

- Calibrated pH meter with a combination glass electrode
- Magnetic stirrer and stir bar
- 25 mL burette
- 100 mL beaker
- 0.1 M standardized sodium hydroxide (NaOH) solution
- 0.1 M solution of the acid to be tested (e.g., nitric acid)
- Standard pH buffer solutions (pH 4.00, 7.00, 10.00)

Methodology:

- Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.
- Sample Preparation: Accurately pipette 50.0 mL of the 0.1 M acid solution into the 100 mL beaker. Add the magnetic stir bar.

- **Titration Setup:** Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution, ensuring the bulb does not contact the stir bar. Position the burette filled with the 0.1 M NaOH solution over the beaker.
- **Data Collection:** Record the initial pH of the acid solution. Begin adding the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.
- **Equivalence Point:** As the pH begins to change rapidly, reduce the volume of the increments to 0.1 mL or less to accurately capture the equivalence point (the inflection point of the curve). Continue titrating until the pH begins to plateau.
- **Data Analysis:** Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pK_a is numerically equal to the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point has been added.^[1]



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Caption: Experimental workflow for pK_a determination via potentiometric titration.

Practical Implications: The Nitrating Mixture

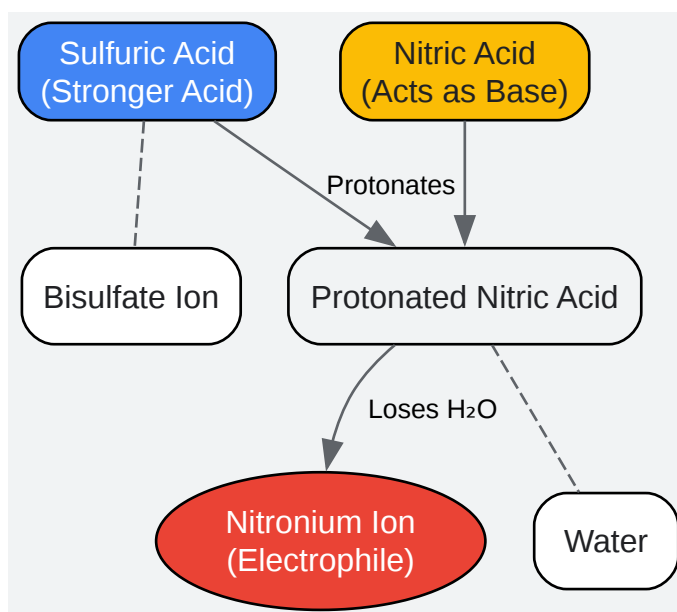
The superior strength of **sulfuric acid** is famously exploited in organic synthesis, particularly in the nitration of aromatic compounds. To generate the potent electrophile required for this reaction, the nitronium ion (NO_2^+), concentrated nitric acid is treated with concentrated **sulfuric acid**.^[5]

In this mixture, the stronger **sulfuric acid** forces the nitric acid to act as a base, protonating it. The resulting protonated nitric acid is unstable and readily loses a molecule of water to form the nitronium ion.

Reaction Pathway:

- Protonation of Nitric Acid: $\text{H}_2\text{SO}_4 + \text{HNO}_3 \rightleftharpoons \text{H}_2\text{NO}_3^+ + \text{HSO}_4^-$
- Formation of Nitronium Ion: $\text{H}_2\text{NO}_3^+ \rightleftharpoons \text{NO}_2^+ + \text{H}_2\text{O}$

This interaction is a direct chemical demonstration that **sulfuric acid** is a stronger proton donor than nitric acid.^[9]



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Caption: Generation of the nitronium ion for electrophilic aromatic substitution.

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